Hexahydrofuro[3,2-b]furan-3,6-diamine
Overview
Description
Synthesis Analysis
The synthesis of related compounds to Hexahydrofuro[3,2-b]furan-3,6-diamine involves complex organic reactions that result in high enantiomeric excess and stereoselectivity. A stereoselective anti-Aldol route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol highlights the precision in achieving desired chiral centers, utilizing ester-derived titanium enolate for an anti-Aldol reaction as a crucial step (Ghosh, Li, & Perali, 2006). Efficient methods for synthesizing racemic hexahydrofuro[2,3-b]furan-3-ol have also been developed, with lanthanide catalysts playing a pivotal role in promoting condensation reactions to construct various derivatives (Yu et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds within the hexahydrofuro[2,3-b]furan family is characterized by the presence of multiple chiral centers and a complex fused ring system. Techniques such as asymmetric one-pot synthesis have been employed to achieve high yields and enantiomeric excess, highlighting the complexity and precision required in constructing these molecules (Sevenich et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving hexahydrofuro[2,3-b]furan derivatives often utilize novel bicyclization methods, showcasing the compound's versatility in forming fused furan compounds efficiently (Shu et al., 2013). The ability to undergo diverse reactions underlines the chemical properties that make these compounds valuable in synthetic organic chemistry.
Scientific Research Applications
Application in Pharmaceutical Synthesis
- Summary of the Application : Hexahydrofuro[3,2-b]furan-3,6-diamine is used in the synthesis of the bicyclic side chain of Darunavir , a protease inhibitor used in the treatment of HIV/AIDS .
- Methods of Application or Experimental Procedures : The isocitric acid salt, obtained from a high-yielding fermentation fed by sunflower oil, was converted in several steps to a tertiary amide. This amide, along with the compound’s ester functionalities, was reduced with lithium aluminum hydride to give, on acidic workup, a transient aminal-triol. This was converted in situ to the title compound, the bicyclic acetal furofuranol side chain of darunavir .
- Results or Outcomes : The side chain is produced in 55% overall yield from monopotassium isocitrate . This synthesis is practical and could potentially reduce the cost of manufacturing Darunavir, making it more accessible for use in resource-limited settings .
Application in Synthesis of Isohexide Derivatives
- Summary of the Application : Hexahydrofuro[3,2-b]furan-3,6-diamine is used in the synthesis of isohexide derivatives containing an active amine group . These compounds provide scope for the introduction of additional groups via their amino functions and thereby can provide access to novel isohexide derivatives that can be screened for biological activity .
- Methods of Application or Experimental Procedures : The synthesis starts from readily available isosorbide. The two hydroxyl groups in the structure of isosorbide are conveniently transformed to other groups such as an amine group .
- Results or Outcomes : The synthesis resulted in two derivatives of isosorbide containing an amine group. These compounds can exploit the advantages of amino group chemistry by reacting with, for example, carboxylic acids, acyl chlorides and isocyanates, and in that way a library of compounds that can undergo biological activity testing can be prepared .
Application in Preparation of Isohexide-3,6-dicarbaldehydes
- Summary of the Application : Hexahydrofuro[3,2-b]furan-3,6-diamine can be used in the preparation of isohexide-3,6-dicarbaldehydes . These molecules can serve as valuable chemical substrates or precursor molecules in the preparation of a variety of potential chemical compounds .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes include the preparation of a variety of potential chemical compounds, including chiral auxiliaries (asymmetric synthesis used in pharmaceutical production), surfactants, solvents, acrylics and other polymeric materials .
Application in Synthesis of Isohexide Derivatives
- Summary of the Application : Hexahydrofuro[3,2-b]furan-3,6-diamine is used in the synthesis of isohexide derivatives containing an active amine group . These compounds provide scope for the introduction of additional groups via their amino functions and thereby can provide access to novel isohexide derivatives that can be screened for biological activity .
- Methods of Application or Experimental Procedures : The synthesis starts from readily available isosorbide. The two hydroxyl groups in the structure of isosorbide are conveniently transformed to other groups such as an amine group .
- Results or Outcomes : The synthesis resulted in two derivatives of isosorbide containing an amine group. These compounds can exploit the advantages of amino group chemistry by reacting with, for example, carboxylic acids, acyl chlorides and isocyanates, and in that way a library of compounds that can undergo biological activity testing can be prepared .
Application in Preparation of Isohexide-3,6-dicarbaldehydes
- Summary of the Application : Hexahydrofuro[3,2-b]furan-3,6-diamine can be used in the preparation of isohexide-3,6-dicarbaldehydes . These molecules can serve as valuable chemical substrates or precursor molecules in the preparation of a variety of potential chemical compounds .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes include the preparation of a variety of potential chemical compounds, including chiral auxiliaries (asymmetric synthesis used in pharmaceutical production), surfactants, solvents, acrylics and other polymeric materials .
Future Directions
properties
IUPAC Name |
2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-3-1-9-6-4(8)2-10-5(3)6/h3-6H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQWSUCHPAVLNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexahydrofuro[3,2-b]furan-3,6-diamine | |
CAS RN |
125335-70-8 | |
Record name | (3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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